molecular formula C22H20FN5O3 B2939203 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide CAS No. 1260945-68-3

2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

Cat. No. B2939203
CAS RN: 1260945-68-3
M. Wt: 421.432
InChI Key: OVVMOVYYAISROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Neuroinflammation and PET Imaging

A novel radioligand, closely related in structure to the compound , binds to the Translocator Protein (TSPO) with high affinity, indicating its potential application in neuroinflammation studies and Positron Emission Tomography (PET) imaging. TSPO is upregulated in activated microglia, serving as a marker of neuroinflammation. Studies involving such compounds can enhance the understanding of neuroinflammatory processes and the development of neuroimaging techniques for diseases like glioblastoma and other conditions associated with increased TSPO expression (Endres et al., 2009).

Insights into Pain Management

Another application is in the realm of pain management, where compounds with similar structures have been investigated for their analgesic properties. For example, flupirtine, a drug with a functional group akin to the compound of interest, demonstrates potent analgesic effects in treating cancer pain, highlighting the therapeutic potential of such chemicals in managing severe pain conditions (Scheef & Wolf-Gruber, 1985).

Drug Metabolism and Pharmacokinetics

Research also extends into the metabolism, excretion, and pharmacokinetics of compounds with similar structures, providing insights into how these substances are processed by the human body. This information is crucial for understanding the safety profile, efficacy, and potential drug-drug interactions of new pharmacological agents (Shilling et al., 2010).

Antispasmodic Drug Applications

Compounds structurally related to the query have been used as antispasmodic agents, offering a glimpse into the potential medical uses of the chemical . For instance, mebeverine, an antispasmodic drug, undergoes metabolic processes that have been thoroughly studied, shedding light on its mechanism of action and providing a foundation for exploring similar compounds for gastrointestinal disorders (Kraemer et al., 2001).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-14(15-3-9-18(31-2)10-4-15)26-20(29)12-27-13-24-21-19(22(27)30)11-25-28(21)17-7-5-16(23)6-8-17/h3-11,13-14H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMOVYYAISROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

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